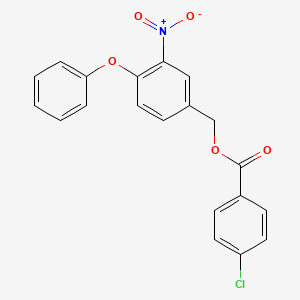
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate, commonly known as NPBC, is a chemical compound that has gained significant attention in the field of scientific research. NPBC belongs to the group of benzoylphenylurea insecticides and has been widely used for pest control in agriculture.
详细合成方法
Design of the Synthesis Pathway
The synthesis pathway for (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate involves the reaction of 3-nitro-4-phenoxybenzaldehyde with methyl 4-chlorobenzoate in the presence of a suitable catalyst and solvent.
Starting Materials
3-nitro-4-phenoxybenzaldehyde, methyl 4-chlorobenzoate, catalyst, solvent
Reaction
Step 1: Dissolve 3-nitro-4-phenoxybenzaldehyde and methyl 4-chlorobenzoate in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent and dry it under vacuum., Step 6: Characterize the product using suitable analytical techniques such as NMR spectroscopy and mass spectrometry.
作用机制
The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC acts as a chitin synthesis inhibitor, which prevents the formation of the insect's exoskeleton. This leads to the death of the insect during the molting process. NPBC has also been shown to have a toxic effect on the nervous system of insects, which further contributes to its insecticidal properties.
生化和生理效应
NPBC has been shown to have a low toxicity to mammals, including humans. However, it has been shown to have a toxic effect on non-target organisms such as bees and aquatic invertebrates. NPBC has also been shown to have a negative impact on the environment, as it can persist in soil and water for extended periods of time.
实验室实验的优点和局限性
NPBC has several advantages for use in lab experiments. It has a high purity, which ensures reproducibility of results. It is also readily available and relatively inexpensive. However, NPBC has some limitations, including its potential toxicity to non-target organisms and its persistence in the environment.
未来方向
There are several future directions for research on NPBC. One area of research is the development of more environmentally friendly insecticides that have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of NPBC in the control of insect-borne diseases. Furthermore, there is a need for further research on the potential health effects of NPBC on humans and other mammals.
Conclusion
In conclusion, (3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. Its insecticidal properties and potential use in pest control have been extensively studied. The mechanism of action of NPBC involves the disruption of the insect's molting process. NPBC has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on NPBC, including the development of more environmentally friendly insecticides and investigation of its potential use in the control of insect-borne diseases.
科研应用
NPBC has been extensively studied for its insecticidal properties and its potential use in pest control. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. NPBC has also been investigated for its potential use in the control of insect-borne diseases such as malaria and dengue fever. In addition, NPBC has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds.
性质
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLGYMAOLYIAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-4-phenoxyphenyl)methyl 4-chlorobenzoate | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

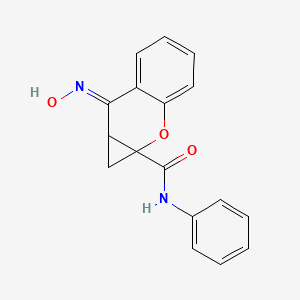
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795804.png)
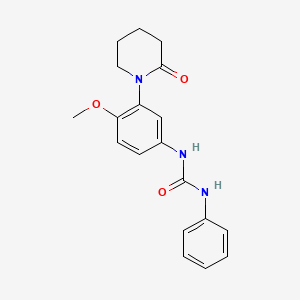
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![3-Cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2795807.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)
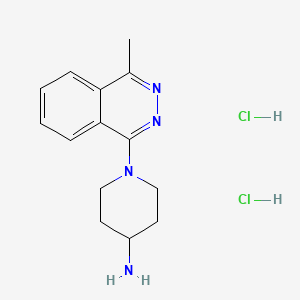
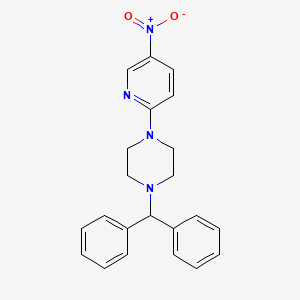
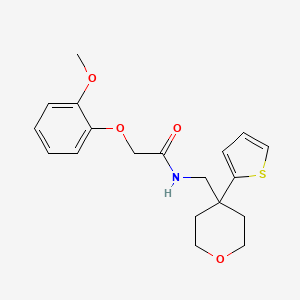
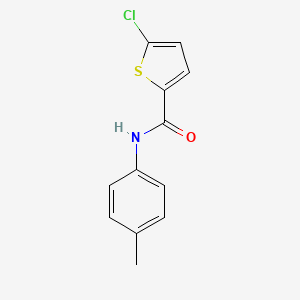
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)